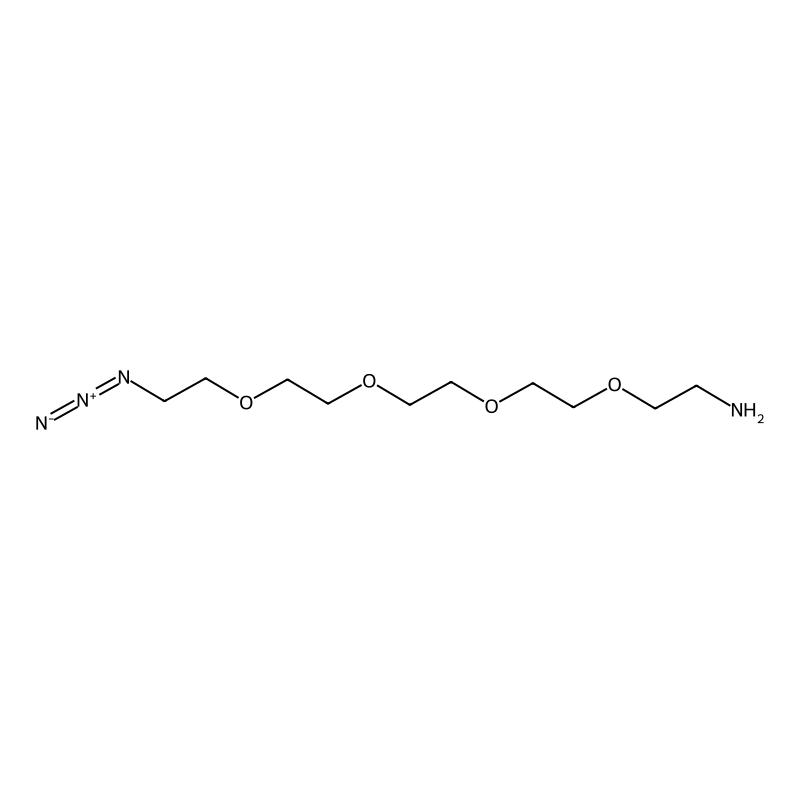

Azido-PEG4-Amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Properties and Applications in Bioconjugation

- Biocompatible spacer: The PEG spacer in Azido-PEG4-Amine is hydrophilic, enhancing the water solubility of biomolecules it is conjugated to. This improves their pharmacokinetics and reduces aggregation. Source: BroadPharm, [Azido-PEG4-amine, 951671-92-4: ]

- Dual functionality: The presence of both an azide and a primary amine group allows Azido-PEG4-Amine to participate in various conjugation reactions. The azide group can undergo highly specific and efficient click chemistry with alkynes or strained alkenes to form stable triazole linkages. Source: Biopharma PEG, [N3-PEG4-NH2, 951671-92-4, Azido-PEG4-Amine: ] The primary amine group can react with various functional groups like carboxylic acids, activated NHS esters, and carbonyls to form amide bonds. Source: BroadPharm, [Azido-PEG4-amine, 951671-92-4: ] This versatility allows researchers to attach Azido-PEG4-Amine to different biomolecules for various purposes.

Applications

Due to its properties, Azido-PEG4-Amine finds applications in several areas of scientific research, including:

- Drug Delivery Systems: Azido-PEG4-Amine can be used to conjugate drugs with targeting moieties or nanoparticles for targeted drug delivery. The PEG spacer improves the drug's solubility and circulation time in the body, while the azide group allows for site-specific conjugation. Source: Biopharma PEG, [N3-PEG4-NH2, 951671-92-4, Azido-PEG4-Amine: ]

- Protein Modification: Researchers can use Azido-PEG4-Amine to modify proteins with various functionalities, such as fluorescent labels or affinity tags, for studying protein-protein interactions, cellular localization, or protein purification. Source: BroadPharm, [Azido-PEG4-amine, 951671-92-4: ]

- PROTAC Linker: Azido-PEG4-Amine can be used as a linker in the development of PROteolysis TArgeting Chimeras (PROTACs). PROTACs are molecules designed to recruit E3 ubiquitin ligases to target proteins, leading to their degradation. The azide group allows conjugation to a targeting moiety, while the amine group can be linked to the ligand that binds to the protein of interest. Source: Biopharma PEG, [N3-PEG4-NH2, 951671-92-4, Azido-PEG4-Amine: ]

- Biomaterial Engineering: Azido-PEG4-Amine can be used to modify the surface of biomaterials to improve their biocompatibility, reduce protein adsorption, or introduce functional groups for further conjugation. Source: BroadPharm, [Azido-PEG4-amine, 951671-92-4: ]

Azido-PEG4-Amine is a bifunctional compound characterized by the presence of both an azide group and an amine group. Its molecular formula is with a molecular weight of approximately 262.31 g/mol. The compound is part of the polyethylene glycol family, specifically a four-unit ethylene glycol derivative, which enhances its hydrophilicity and biocompatibility. Azido-PEG4-Amine is soluble in water and polar organic solvents, making it suitable for various biochemical applications .

Azido-PEG4-Amine itself does not have a specific mechanism of action within biological systems. Its primary function is to serve as a linker molecule to covalently attach other biomolecules together []. The mechanism by which the resulting conjugate functions depends on the specific functionalities of the attached molecules.

Azido-PEG4-Amine is generally considered a safe compound for research applications []. However, some precautions are recommended:

- Azide Group: Although not highly toxic, azide groups can react with heavy metals to form potentially explosive metal azides []. Handle with care and avoid contact with heavy metal salts.

- Standard Laboratory Practices: Always follow general laboratory safety practices when handling Azido-PEG4-Amine, including wearing gloves, eye protection, and working in a fume hood.

The azide group in Azido-PEG4-Amine is highly reactive and can participate in click chemistry, particularly with alkynes, leading to the formation of stable triazole linkages. This reaction is crucial for creating complex biomolecules and materials. The amine group can react with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl compounds (such as ketones and aldehydes), facilitating further modifications and conjugations .

Azido-PEG4-Amine can be synthesized through several methods, including:

- Alkylation of PEG: Starting from a suitable PEG precursor, the azide and amine groups can be introduced via alkylation reactions.

- Click Chemistry: Using pre-synthesized azides or alkynes to form the desired compound through cycloaddition reactions.

- Functionalization: Modifying existing polyethylene glycol derivatives by introducing azide and amine functionalities through

Azido-PEG4-Amine stands out due to its ability to participate in both click chemistry and traditional coupling reactions, making it versatile for various biochemical applications .

Studies on Azido-PEG4-Amine interactions primarily focus on its reactivity with other functional groups during bioconjugation processes. The azide group’s ability to react with alkynes through click chemistry allows for precise control over the formation of complex structures. This property has been exploited in various studies to improve the targeting efficiency of therapeutic agents and enhance their pharmacokinetic profiles .

Azido-PEG4-Amine (also known as 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine) is a heterobifunctional polyethylene glycol derivative containing both azide and amine functional groups connected by a tetraethylene glycol spacer [1] [2]. The synthesis of this compound begins with the controlled oligomerization of ethylene glycol units to create the precise tetraethylene glycol backbone [9].

Ring-Opening Polymerization Method

One of the primary approaches for synthesizing the PEG4 backbone involves the ring-opening polymerization of ethylene oxide [6]. This method typically begins with an alpha-allyl-omega-hydroxyl PEG prepared through the controlled polymerization of ethylene oxide using allyl alcohol as an initiator [6]. The reaction proceeds under carefully controlled conditions to ensure the formation of precisely four ethylene glycol units [10].

| Reaction Parameter | Typical Conditions |

|---|---|

| Initiator | Allyl alcohol |

| Catalyst | Potassium naphthenylide |

| Temperature | 20-40°C |

| Atmosphere | Inert (nitrogen) |

| Reaction time | 24-48 hours |

The ring-opening polymerization must be carefully controlled to prevent the formation of dispersed PEG chains with varying lengths [12]. Research has shown that maintaining precise stoichiometric ratios and reaction conditions is critical for achieving monodisperse PEG4 products [9] [10].

Stepwise Synthesis Approach

An alternative method involves the stepwise addition of ethylene glycol units through iterative protection-deprotection strategies [9]. This approach offers greater control over the final product's monodispersity but requires multiple synthetic steps [12].

The stepwise synthesis typically follows this general pathway:

- Protection of one hydroxyl group of ethylene glycol with a suitable protecting group

- Activation of the free hydroxyl group for coupling

- Coupling with another protected ethylene glycol unit

- Selective deprotection of one terminal group

- Repetition of steps 2-4 until the desired chain length is achieved [9] [12]

Recent advancements in this field include chromatography-free synthesis methods for monodisperse oligo(ethylene glycol) derivatives, which utilize p-toluenesulfonates as key intermediates [9]. These methods have significantly improved the scalability and cost-effectiveness of producing precise PEG oligomers [9] [12].

Azide Incorporation Strategies: Staudinger and Copper-Free Click Precursors

The incorporation of the azide functional group into the PEG4 backbone is a critical step in the synthesis of Azido-PEG4-Amine [6]. This functional group serves as a versatile handle for bioorthogonal click chemistry reactions, making the final compound valuable for various applications [17].

Direct Azidation Methods

The most straightforward approach for azide incorporation involves the nucleophilic substitution of a terminal leaving group with an azide ion [20]. Typically, one hydroxyl terminus of the PEG4 chain is first converted to a good leaving group such as a tosylate, mesylate, or halide [6] [20].

The reaction generally proceeds as follows:

- Activation of the hydroxyl group using tosyl chloride or mesyl chloride

- Displacement of the activated group with sodium azide in a polar aprotic solvent [6] [20]

Research has demonstrated that this substitution reaction proceeds with high efficiency and minimal side reactions when conducted under appropriate conditions [17] [20]. The azide group's small size and high stability make it an ideal functional group for subsequent bioorthogonal chemistry applications [17].

Preparation for Click Chemistry Applications

The azide functionality in Azido-PEG4-Amine serves as a key precursor for both Staudinger ligation and copper-free click chemistry reactions [16] [17]. These reactions have become increasingly important in bioconjugation chemistry due to their high specificity and biocompatibility [17].

In Staudinger ligation, the azide reacts with triarylphosphines to form iminophosphoranes, which can then undergo further reactions depending on the specific application [18]. This reaction proceeds under mild conditions and with high chemoselectivity, making it valuable for biological applications [18] [22].

For copper-free click chemistry applications, the azide group reacts with strained alkynes such as dibenzocyclooctyne (DBCO) derivatives through strain-promoted alkyne-azide cycloaddition (SPAAC) [19]. This reaction offers several advantages:

| Feature | Benefit |

|---|---|

| No copper catalyst required | Reduced cytotoxicity |

| Rapid reaction kinetics | Efficient conjugation |

| High specificity | Minimal side reactions |

| Biocompatibility | Suitable for in vivo applications |

The incorporation of the azide group must be performed with careful consideration of the reaction conditions to ensure compatibility with the amine functionality at the opposite terminus of the molecule [16] [19].

Amine Group Protection/Deprotection Protocols

The synthesis of Azido-PEG4-Amine requires careful management of the amine functionality to prevent unwanted side reactions during the synthetic process [23]. Various protection and deprotection strategies have been developed to selectively manipulate the amine group while preserving the azide functionality [24].

Carbamate Protection Strategies

The most commonly employed amine protecting groups for Azido-PEG4-Amine synthesis are carbamate-based protections, particularly the tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) groups [24] [28].

The Boc protection is typically installed using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide [23] [30]. This reaction proceeds under mild conditions and achieves high yields [23]. The protected amine can later be deprotected using acidic conditions, typically trifluoroacetic acid (TFA) in dichloromethane [24] [28].

| Protection Method | Reagents | Conditions | Deprotection Method |

|---|---|---|---|

| Boc | Boc2O, TEA | THF, RT, 4-6h | TFA/DCM, RT, 1-2h |

| Cbz | Benzyl chloroformate, NaHCO3 | THF/H2O, 0°C to RT, 2-4h | H2/Pd-C, MeOH, RT, 2-4h |

The Cbz protection offers an orthogonal deprotection pathway, as it can be removed through catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas [29]. This orthogonality is particularly valuable when multiple functional groups need to be manipulated selectively during the synthesis [24] [29].

Selective Deprotection Strategies

The deprotection of amine protecting groups must be performed under conditions that preserve the azide functionality [26]. Research has shown that the azide group is generally stable under the acidic conditions used for Boc deprotection and the hydrogenation conditions used for Cbz deprotection, although careful control of reaction parameters is essential [24] [26].

For Boc deprotection, the typical procedure involves:

- Dissolution of the protected compound in dichloromethane

- Addition of trifluoroacetic acid (typically 1:1 v/v with DCM)

- Stirring at room temperature for 1-2 hours

- Neutralization and workup [23] [30]

The deprotection reaction can be monitored by observing the evolution of carbon dioxide gas, which indicates the successful cleavage of the Boc group [27] [30]. Complete deprotection is essential to ensure the full functionality of the amine group in the final Azido-PEG4-Amine product [27].

Purification Techniques for PEG-Based Heterobifunctional Compounds

The purification of Azido-PEG4-Amine and other heterobifunctional PEG derivatives presents unique challenges due to the similar physical properties of the desired product and potential impurities [31]. Several specialized techniques have been developed to achieve high-purity heterobifunctional PEG compounds [34].

Chromatographic Purification Methods

Chromatographic techniques are among the most effective methods for purifying heterobifunctional PEG derivatives [31]. Ion exchange chromatography is particularly valuable for separating Azido-PEG4-Amine from unreacted starting materials and byproducts [34].

The amine functionality provides a handle for ion exchange separation, as it can be protonated under acidic conditions to create a positively charged species [31]. This property allows for effective separation using cation exchange chromatography [34] [35].

Size exclusion chromatography (SEC) is another valuable technique, particularly for removing low molecular weight byproducts and unreacted reagents [31]. The relatively large hydrodynamic radius of the PEG backbone facilitates separation based on molecular size [31] [37].

| Purification Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Ion Exchange | Charge-based separation | High resolution for charged species | Limited to ionizable compounds |

| Size Exclusion | Size-based separation | Gentle conditions, good for removing small impurities | Lower resolution between similar-sized molecules |

| Reverse Phase | Hydrophobicity-based separation | High resolution for isomers | May require organic solvents |

Recent research has demonstrated the effectiveness of polystyrene-divinylbenzene beads with ethanol/water eluants for preparative-scale purification of PEG derivatives [35]. This method has achieved purities exceeding 99% for heterobifunctional PEG compounds [35].

Non-Chromatographic Purification Approaches

Several non-chromatographic techniques have also been developed for purifying heterobifunctional PEG derivatives [31] [37]. These methods are particularly valuable for large-scale production where chromatographic purification may be impractical or cost-prohibitive [37].

Selective precipitation is one such approach, where the addition of specific solvents or anti-solvents can cause the desired product to precipitate while impurities remain in solution [32]. This method has been successfully applied to various PEG derivatives, though careful optimization of conditions is required for each specific compound [32] [37].

Membrane filtration techniques, including ultrafiltration and diafiltration, offer another approach for purifying PEG derivatives [31]. These methods exploit differences in molecular size to separate the desired product from smaller impurities [31] [37].

Research has shown that combining multiple purification techniques often yields the best results [37]. For example, an initial precipitation step followed by chromatographic purification can achieve higher purity than either method alone [32] [37].

Solubility Behavior in Aqueous and Organic Media

Azido-Polyethylene Glycol 4-Amine demonstrates exceptional solubility characteristics across a broad spectrum of solvents, making it a versatile compound for diverse chemical and biological applications. The compound exhibits complete miscibility with water and polar organic solvents, which can be attributed to the hydrophilic nature of the polyethylene glycol backbone [2] [3] [4]. This aqueous solubility is particularly advantageous for bioconjugation reactions and biological applications where water-based systems are preferred.

In aqueous media, the compound maintains high solubility across a wide concentration range. Studies have demonstrated that related polyethylene glycol compounds can achieve concentrations exceeding 12 millimolar in pure water, indicating excellent aqueous compatibility [5]. The hydrophilic polyethylene glycol spacer significantly enhances solubility in aqueous media compared to compounds lacking this structural feature [3] [6] [7].

The compound displays excellent solubility in polar organic solvents including dimethyl sulfoxide, dimethyl formamide, and alcohols [8] [9] [10] [11]. This broad solvent compatibility enables its use in various synthetic pathways and purification procedures. Mixed solvent systems containing 50% volume per volume methanol or acetonitrile in water maintain good solubility properties, providing flexibility in analytical and preparative applications [12].

Polyethylene glycols of varying molecular weights are readily soluble in water, ethanol, acetone, glycols, and chloroform, while being insoluble in ether and most aliphatic hydrocarbons [13] [14]. The molecular weight of the polyethylene glycol chain influences solubility behavior, with higher molecular weight species showing decreased water solubility and reduced solubility in organic solvents [13].

Table 1: Physical and Chemical Properties of Azido-Polyethylene Glycol 4-Amine

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₂₂N₄O₄ | [15] [16] [17] |

| Molecular Weight (g/mol) | 262.31 | [15] [16] [17] |

| CAS Number | 951671-92-4 | [15] [16] [17] |

| Physical State (20°C) | Liquid | [17] [18] |

| Appearance | Colorless to light yellow to light orange clear liquid | [17] [18] |

| Density (g/mL) | 1.10 | [19] |

| Refractive Index | 1.47 | [20] [18] |

| Purity (GC) | >95.0% | [17] [18] |

| Storage Temperature | -20°C (frozen) | [17] [18] |

| Storage Conditions | Under inert gas, light sensitive, moisture sensitive, heat sensitive | [17] [18] |

Table 2: Solubility Characteristics in Different Media

| Solvent System | Solubility | Application | Reference |

|---|---|---|---|

| Water | Miscible | Aqueous bioconjugation | [2] [3] [4] |

| Polar organic solvents | Miscible | Organic synthesis | [2] [9] [4] |

| DMSO | Soluble | Stock solution preparation | [8] [9] [10] |

| DMF | Soluble | Reaction medium | [8] [9] [11] |

| Methanol (50% v/v) | Soluble | Mixed solvent systems | [12] |

| Acetonitrile (50% v/v) | Soluble | Mixed solvent systems | [12] |

| Phosphate buffer (pH 7.0) | High | Biological applications | [21] |

| Non-polar solvents | Limited | Not recommended | [13] |

Thermal Stability and Degradation Pathways

The thermal stability of Azido-Polyethylene Glycol 4-Amine is primarily governed by the reactivity of the azide functional group, which undergoes thermal decomposition through well-characterized pathways. Research on organic azides has established that thermal decomposition proceeds via a stepwise mechanism, with nitrene formation representing the initial and rate-determining step [22] [23].

The azide functional group thermally decomposes through two possible routes: a spin-allowed pathway involving a transition state and a spin-forbidden pathway via intersystem crossing [22]. Both mechanisms result in the formation of nitrene intermediates with similar activation energies of approximately 45.75 and 45.52 kilocalories per mole, respectively [22]. The singlet pathway demonstrates rate coefficients that are two orders of magnitude higher than the triplet forbidden reaction pathway [22].

Commercial specifications indicate that the compound is heat sensitive and requires storage at frozen temperatures of minus twenty degrees Celsius [17] [18] [24]. The compound must be stored under inert gas atmosphere to prevent oxidative degradation and protected from light and moisture to maintain stability [17] [18] [24]. These storage requirements reflect the inherent thermal and chemical instability of the azide functional group under ambient conditions.

The polyethylene glycol component generally exhibits good thermal stability, with degradation temperatures typically well above normal storage and handling conditions [13]. However, the presence of the azide group significantly affects the overall thermal stability profile of the compound, necessitating careful temperature control during storage and handling.

Extended thermal exposure can lead to decomposition products including nitrogen gas liberation and formation of various nitrene-derived species [22]. The decomposition mechanism involves initial azide bond cleavage followed by nitrogen extrusion, ultimately leading to formation of imine derivatives and other rearrangement products [23].

Table 3: Thermal Stability and Storage Conditions

| Parameter | Specification/Description | Reference |

|---|---|---|

| Decomposition mechanism | Nitrene formation via stepwise mechanism | [22] [23] |

| Heat sensitivity | Heat sensitive - avoid elevated temperatures | [17] [18] [24] |

| Storage temperature | -20°C (frozen storage) | [17] [18] [24] |

| Inert gas requirement | Store under inert gas atmosphere | [17] [18] [24] |

| Light sensitivity | Light sensitive - protect from light | [17] [18] [24] |

| Moisture sensitivity | Moisture sensitive - keep dry | [17] [18] [24] |

| Recommended storage duration | 12-24 months when properly stored | [2] [25] |

| Transportation temperature | Room temperature for up to 3 weeks | [2] [25] |

pH-Dependent Reactivity of Terminal Functional Groups

The reactivity of Azido-Polyethylene Glycol 4-Amine exhibits significant pH dependence due to the ionizable nature of the terminal amine group and the stability characteristics of the azide functional group across different pH ranges. Understanding these pH-dependent properties is crucial for optimizing reaction conditions and ensuring optimal performance in various applications.

The terminal amine group demonstrates classic acid-base behavior with a pKa value typical of primary aliphatic amines, approximately 9.0 to 10.5 [26] [27] [28]. At pH values below the pKa, the amine group becomes protonated to form the ammonium cation, significantly reducing its nucleophilic reactivity [26] [27]. Conversely, at pH values above the pKa, the amine exists in its free base form, exhibiting maximum nucleophilic character for coupling reactions [28].

The azide functional group remains relatively stable across a wide pH range, from acidic to neutral conditions [21] [29]. However, extreme alkaline conditions may promote side reactions or degradation pathways [30] [31]. The optimal pH range for azide click chemistry reactions typically falls between 6.0 and 8.0, where both azide stability and amine reactivity are balanced [21] [30].

Research has demonstrated that azide compounds can exhibit varying electronic effects depending on the chemical environment [29]. The azide group functions as an inductively withdrawing group but shows negligible resonance contribution in most aromatic systems [29]. This electronic behavior influences the overall reactivity profile of the compound in different chemical environments.

For amine coupling reactions, pH values between 8.0 and 10.0 provide optimal conditions where the amine group is predominantly in its free base form while avoiding excessive alkalinity that might promote side reactions [30] [28]. Below pH 7.0, protonation of the amine significantly reduces its reactivity toward electrophilic coupling partners [26] [27].

The polyethylene glycol backbone remains largely unaffected by pH changes across the physiologically relevant range, providing stability to the overall molecular structure [32] [33]. However, extreme pH conditions may affect the hydrogen bonding patterns and solvation behavior of the polyethylene glycol chain.

Table 4: pH-Dependent Reactivity of Functional Groups

| pH Range | Azide Group Reactivity | Amine Group Reactivity | Recommended Applications | Reference |

|---|---|---|---|---|

| < 3.0 | Stable | Protonated (-NH₃⁺), reduced nucleophilicity | Storage, limited reactions | [26] [27] [28] |

| 3.0 - 6.0 | Stable | Partially protonated | Azide click chemistry | [21] [30] |

| 6.0 - 8.0 | Stable, optimal for click chemistry | Free amine, high nucleophilicity | General bioconjugation | [21] [30] [28] |

| 8.0 - 10.0 | Stable | Free amine, optimal reactivity | Amine coupling reactions | [30] [28] |

| > 10.0 | May undergo side reactions | Free amine, potential side reactions | Avoid - decomposition risk | [30] [31] |

Chromatographic Characterization (High Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic analysis of Azido-Polyethylene Glycol 4-Amine requires specialized techniques that account for the unique physicochemical properties of both the polyethylene glycol backbone and the terminal functional groups. Multiple chromatographic approaches have been developed and validated for the characterization and quantification of polyethylene glycol derivatives.

Gas chromatography analysis is commonly performed using standard conditions with the compound showing greater than 95.0% purity by gas chromatography [17] [34]. The analysis typically employs capillary columns operated at temperatures ranging from 120°C to 200°C, with flame ionization detection or thermal conductivity detection [35]. The compound exhibits moderate retention behavior based on its volatility characteristics and molecular weight.

High performance liquid chromatography represents the primary analytical method for polyethylene glycol derivatives due to their high polarity and non-volatile nature [36] [37] [38]. Reversed-phase chromatography using C18 stationary phases provides effective separation based on hydrophobic interactions, while specialized polyethylene glycol-modified stationary phases offer enhanced selectivity for polyethylene glycol compounds [38].

Size exclusion chromatography using TSK-GEL G4000PW columns has proven effective for separating polyethylene glycol derivatives [39]. The separation mechanism primarily involves size-based partitioning, though ion-exchange interactions also contribute to retention behavior, particularly for amino-substituted derivatives [39]. Refractive index detection provides universal detection capability for polyethylene glycol compounds regardless of chromophore content.

Mass spectrometry coupled with liquid chromatography enables both identification and quantification of the compound through characteristic fragmentation patterns [25] [40]. The molecular ion peak at mass-to-charge ratio 262.31 provides confirmation of molecular weight, while characteristic fragment ions arise from cleavage of the polyethylene glycol backbone and loss of functional groups.

Specialized analytical approaches for polyethylene glycol conjugates include two-dimensional liquid chromatography systems that combine size exclusion chromatography with reversed-phase chromatography [41]. These systems enable simultaneous characterization of conjugation degree and identification of unreacted starting materials [42].

The compound demonstrates characteristic retention behavior on different chromatographic systems: hydrophilic retention on polyethylene glycol-modified stationary phases, moderate retention on reversed-phase columns based on the balance between hydrophilic and hydrophobic interactions, and size-based separation on gel filtration media [37] [38] [39].

Table 5: Chromatographic Characterization Methods

| Analytical Method | Column/Conditions | Detection Method | Typical Retention Behavior | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | Capillary columns, 120°C-200°C | FID, TCD | Moderate retention based on volatility | [17] [34] [35] |

| High Performance Liquid Chromatography (HPLC) | C18 or PEG-modified stationary phases | UV (210-280 nm), Refractive Index | Hydrophilic retention on PEG phases | [36] [37] [38] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Standard GC-MS conditions | Mass spectrometry | Characteristic fragmentation pattern | [17] [2] [4] |

| HPLC-Mass Spectrometry (HPLC-MS) | Jupiter C18 columns, gradient elution | UV and Mass spectrometry | Molecular ion and fragments | [25] [40] |

| Size Exclusion Chromatography (SEC) | TSK-GEL G4000PW(XL) columns | Refractive Index | Size-based separation | [39] |

| Reversed-Phase HPLC | Acetonitrile/water gradients, pH control | UV, Charged Aerosol Detection | Hydrophobic interactions | [43] [42] |

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.

3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.

4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.